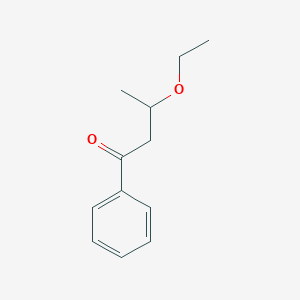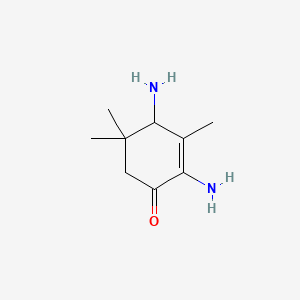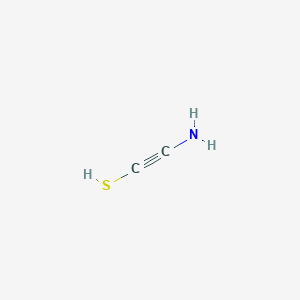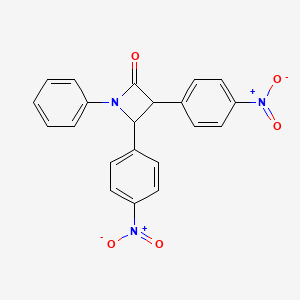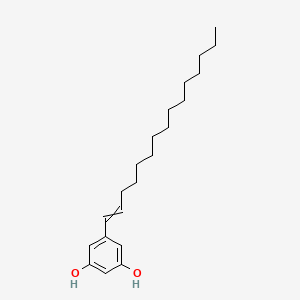
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .
化学反应分析
Types of Reactions
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated aliphatic chain derivatives.
Substitution: Formation of alkylated resorcinol derivatives.
科学研究应用
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 5-(Pentadec-1-EN-1-YL)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
相似化合物的比较
Similar Compounds
5-(8Z-Pentadec-8-enyl)resorcinol: A closely related compound with similar structure and properties.
Orcinol (5-methylbenzene-1,3-diol): Another resorcinol derivative with a shorter aliphatic chain.
3-Methylcatechol (3-methylbenzene-1,2-diol): A methylated derivative of catechol.
Uniqueness
5-(Pentadec-1-EN-1-YL)benzene-1,3-diol is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and exhibiting biological activities .
属性
CAS 编号 |
91549-16-5 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
5-pentadec-1-enylbenzene-1,3-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h14-18,22-23H,2-13H2,1H3 |
InChI 键 |
XEXMMBWLUSSHKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC=CC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


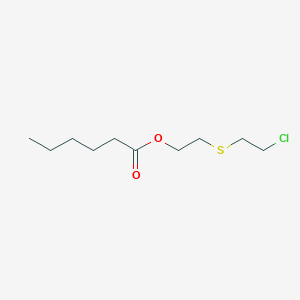
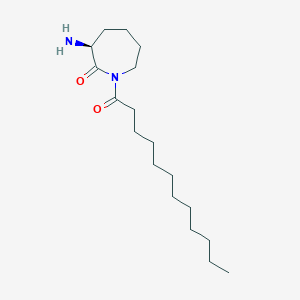
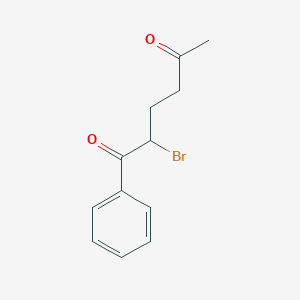
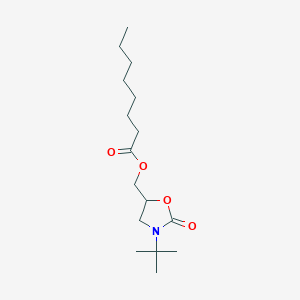
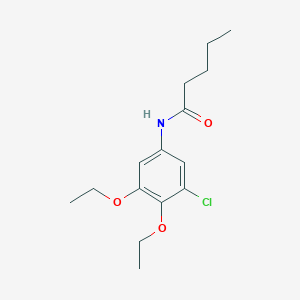
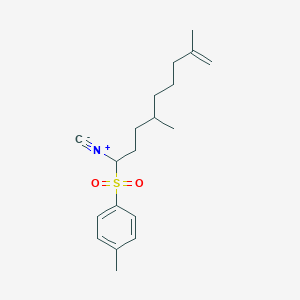
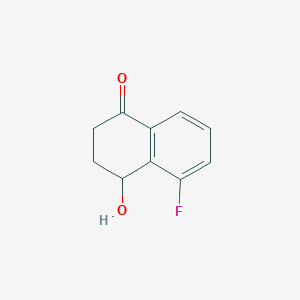
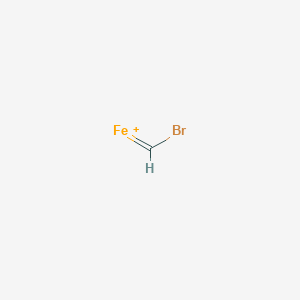
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
